N-(3-bromophenyl)isonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of related organotin bromides and isonicotinamide derivatives illustrates the typical methods used in creating such compounds. These include reactions involving dimethylamino methyl phenyl diorganotin bromides and the use of isonicotinamide as a reagent in co-crystallization with carboxylic acids to form complex structures (Koten et al., 1978) (Lemmerer & Fernandes, 2012).
Molecular Structure Analysis
Molecular structure determination often employs techniques like X-ray diffraction, showcasing the planar or near-planar arrangement of molecules and their stabilization through hydrogen bonding or other intermolecular forces. This approach has been applied to understand the structure of compounds such as N-(4-bromophenyl)-5,6-dichloronicotinamide and related molecules (Jethmalani et al., 1996).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds and the formation of co-crystals with acids, demonstrate the versatility and potential applications of these compounds. For instance, the interaction of isonicotinamide with cyclic carboxylic acids to form co-crystals reveals the compound's role in facilitating hydrogen bonding and other non-covalent interactions, crucial for synthesizing complex molecular architectures (Lemmerer & Fernandes, 2012).
properties
IUPAC Name |
N-(3-bromophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUYPESKNCANFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)pyridine-4-carboxamide |
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